molecular formula C19H15BrN2O2S B2649587 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide CAS No. 865181-32-4

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide

Katalognummer: B2649587
CAS-Nummer: 865181-32-4
Molekulargewicht: 415.31
InChI-Schlüssel: FNMHWBXASXYJPV-VZCXRCSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[d]thiazole core substituted with a bromine atom at position 6 and a propargyl group (prop-2-yn-1-yl) at position 2. The Z-configuration of the imine bond in the thiazolidinone scaffold dictates its spatial arrangement, influencing its reactivity and biological interactions.

Eigenschaften

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c1-2-11-22-16-9-8-14(20)13-17(16)25-19(22)21-18(23)10-12-24-15-6-4-3-5-7-15/h1,3-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHWBXASXYJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic compound that exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. Its unique molecular structure, characterized by a bromine atom, a prop-2-ynyl group, and a phenoxypropanamide moiety, positions it as a candidate for further pharmacological exploration.

Molecular Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyValue
Molecular Formula C19H15BrN2OS
Molecular Weight 399.31 g/mol
CAS Number 865181-45-9
Purity Typically ≥ 95%

The structural features of this compound are crucial for its biological activity, influencing its interaction with various biological targets.

Research indicates that compounds within the benzothiazole class can interact with specific enzymes and receptors, potentially modulating their activity. The presence of the bromine atom and propynyl group may enhance hydrophobic interactions with target proteins, improving binding affinity and specificity. Although detailed mechanisms for this specific compound remain under investigation, preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression or microbial resistance pathways.

Anticancer Activity

A study focusing on related benzothiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Effects

Compounds structurally related to this compound have exhibited antimicrobial properties against various pathogens. This suggests potential utility in developing new antimicrobial agents.

Case Studies

  • Anticancer Efficacy : In vitro studies on benzothiazole derivatives indicated that they can significantly reduce the viability of breast cancer cells (MCF7) at concentrations as low as 10 µM after 48 hours of exposure. The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Activity : A related compound demonstrated effective inhibition of Staphylococcus aureus with an MIC value of 32 µg/mL. This highlights the potential for developing new antibiotics based on the benzothiazole scaffold.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

Benzo[d]thiazole vs. Triazole/Thiadiazole Derivatives

  • The 6-bromo substituent increases lipophilicity (ClogP ~3.2 estimated) and may enhance halogen bonding in target interactions.
  • Compound (2) (): A triazole derivative with NH2 and CH2 groups. NMR data (δ 3.4 ppm for CH2, δ 13.0 ppm for NH-triazole) indicate hydrogen-bonding capacity, but its smaller ring system reduces planarity compared to benzo[d]thiazole.
  • Triazolo-thiadiazoles (): Fused triazole-thiadiazole systems (e.g., 5a,b) exhibit rigid, planar structures, favoring intercalation in DNA or enzyme active sites. Their synthesis involves bromine/acetic acid, contrasting with the target’s likely condensation-based route .

Side Chain Variations

3-Phenoxypropanamide vs. Carbamate/Sulfanyl Groups

  • Target Compound: The phenoxypropanamide side chain balances hydrophobicity and hydrogen-bonding (amide NH/C=O).
  • Ethyl Carbamate (3) (): Ethoxycarbonyl groups in analogous compounds improve membrane permeability but may reduce metabolic stability due to ester hydrolysis .
  • Sulfanyl-linked Propanamides (): Compounds with sulfanyl (-S-) bridges (e.g., Scheme 1 in ) show enhanced thiol-mediated binding but are prone to oxidative degradation .

Research Findings and Implications

  • Reactivity : The propargyl group in the target compound enables click chemistry modifications, a feature absent in ethyl- or methyl-substituted analogs .
  • Bioactivity : Benzo[d]thiazole derivatives often exhibit kinase inhibitory activity, while triazolo-thiadiazoles (e.g., 5a,b) show cytotoxicity against cancer cell lines (IC50 ~10–50 μM) . The bromine atom in the target may improve target affinity via halogen bonding.
  • Metabolic Stability : The Z-configuration and aromatic core may reduce oxidative metabolism compared to saturated or less rigid analogs.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide?

  • Answer: Synthesis typically involves multi-step organic reactions, including:

  • Cyclization of thiourea derivatives to form the benzothiazole core .
  • Alkylation with propargyl bromide to introduce the prop-2-yn-1-yl group .
  • Amide coupling using 3-phenoxypropanoic acid derivatives, often mediated by coupling agents like EDC/HOBt .
  • Key reagents include brominating agents (e.g., NBS for bromination), catalysts (e.g., Pd for cross-coupling), and bases (e.g., K₂CO₃ for deprotonation). Purification is achieved via column chromatography or recrystallization .

Q. How is the structure of this compound confirmed after synthesis?

  • Answer: Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton/carbon environments and stereochemistry (Z-configuration) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Answer: Systematic optimization involves:

  • Design of Experiments (DOE): Varying parameters like temperature (e.g., 60–100°C for cyclization), solvent polarity (DMF vs. THF), and catalyst loading .
  • Kinetic Monitoring: TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .
  • Example: Increasing reaction temperature from 70°C to 90°C improved alkylation yield by 20% in analogous benzothiazole syntheses .

Q. What methodologies are used to investigate its biological activity and mechanisms?

  • Answer: Key approaches include:

  • In vitro assays: Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
  • Target Identification: Surface Plasmon Resonance (SPR) or X-ray crystallography to study interactions with enzymes (e.g., kinase inhibition) .
  • Metabolic Stability: LC-MS/MS to assess hepatic microsomal stability, guiding SAR (Structure-Activity Relationship) studies .

Q. How should researchers address contradictions in reported bioactivity data?

  • Answer: Discrepancies may arise from:

  • Purity Variability: Reproduce synthesis and verify purity via HPLC before retesting .
  • Assay Conditions: Standardize protocols (e.g., pH, incubation time) across studies. For example, antimicrobial activity is highly pH-sensitive .
  • Structural Analogues: Compare results with structurally similar compounds (e.g., bromo vs. nitro substituents) to isolate functional group effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.